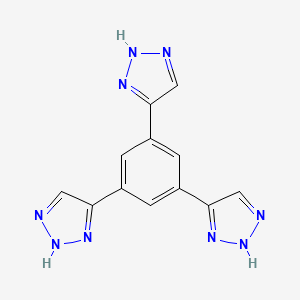
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene is a triazole-based compound featuring three 1H-1,2,3-triazol-4-yl groups attached to a benzene ring at the 1, 3, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene can be synthesized using a one-pot approach involving the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This method is efficient and allows for the parallel synthesis of various triazole derivatives. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide, to facilitate the cycloaddition reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the one-pot synthesis approach suggests that it could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the triazole rings.
Cycloaddition Reactions: The triazole rings can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form additional heterocyclic compounds.
Common Reagents and Conditions
Copper(I) Catalysts: Copper(I) iodide is commonly used as a catalyst in cycloaddition reactions involving triazoles.
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile are frequently used solvents for these reactions.
Temperature: Reactions are typically conducted at elevated temperatures to ensure complete conversion of reactants.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.
科学研究应用
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: The compound’s triazole rings can interact with biological molecules, making it useful in drug discovery and development.
Medicine: Triazole derivatives are known for their antimicrobial and anticancer properties, and this compound could be explored for similar applications.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用机制
The mechanism of action of 1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene involves its ability to form stable complexes with metal ions and interact with biological targets. The triazole rings can coordinate with metal ions, enhancing the compound’s catalytic and binding properties. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity and exerting biological effects.
相似化合物的比较
Similar Compounds
1,3,5-Tris(1H-1,2,4-triazol-1-yl)benzene: This compound features 1H-1,2,4-triazole rings instead of 1H-1,2,3-triazole rings, resulting in different chemical properties and reactivity.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound contains tetrazole rings, which have different electronic properties compared to triazole rings.
Uniqueness
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene is unique due to the specific positioning of the triazole rings on the benzene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and drug discovery.
属性
分子式 |
C12H9N9 |
|---|---|
分子量 |
279.26 g/mol |
IUPAC 名称 |
4-[3,5-bis(2H-triazol-4-yl)phenyl]-2H-triazole |
InChI |
InChI=1S/C12H9N9/c1-7(10-4-13-19-16-10)2-9(12-6-15-21-18-12)3-8(1)11-5-14-20-17-11/h1-6H,(H,13,16,19)(H,14,17,20)(H,15,18,21) |
InChI 键 |
FOPSWFILTUZURS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=NNN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



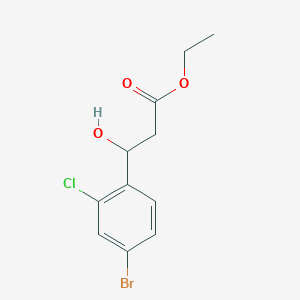
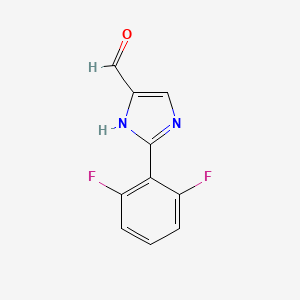
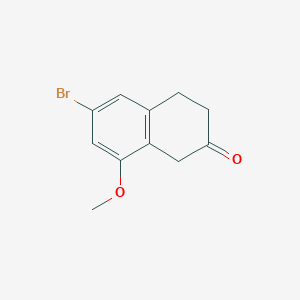

![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

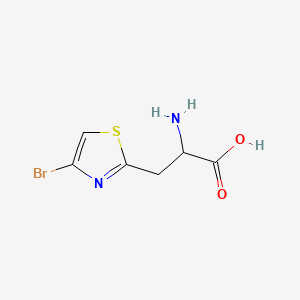
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
